REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[N:8]=[CH:9]2)([O-])=O>C(O)(=O)C.O.[Fe]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[N:8]=[CH:9]2 |f:1.2|
|
Name
|
|
Quantity
|
10.33 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=C(N=CC2=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.O
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered the filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to approximately half the original volume
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford crude material
|
Type
|
CUSTOM
|
Details
|
A precipitate formed in the aqueous phase
|
Type
|
WAIT
|
Details
|
after sitting for several hours
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
CUSTOM
|
Details
|
to afford additional crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (2% methanol/CH2Cl2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |